a-Tosyl-(4-bromobenzyl) isocyanide
Overview
Description
A-Tosyl-(4-bromobenzyl) isocyanide is a compound with the molecular formula C15H12BrNO2S . It has a molecular weight of 350.24 and is often used in scientific experiments.
Physical And Chemical Properties Analysis
This compound is a white to off-white crystalline powder with a melting point of 170°C. It has a density of 1.47 g/cm3 and is soluble in common organic solvents like dichloromethane, acetonitrile, ethyl acetate, and dichloroethane.Scientific Research Applications
Synthesis of Aromatic Nitriles
a-Tosyl-(4-bromobenzyl) isocyanide has been used in the synthesis of aromatic nitriles. A study demonstrated a cascade reaction with alkyl tosylmethyl isocyanides leading to the formation of 2-substituted 2,3-dihydro-1H-indenimines, which rearrange to 2-vinylbenzonitriles in high yields. This method provides a novel approach to the synthesis of aromatic nitriles through isocyanide-cyanide interconversion (Coppola et al., 2013).
Synthesis of Chiral 1,3-Diamines
Another application is in the synthesis of chiral 1,3-diamines. Lithiated 4-methoxybenzylisocyanide reacts diastereoselectively with chiral aziridines to provide N-protected 3-isocyanoamines. This leads to 1,3-diamines and their derivatives, showcasing the utility of tosylmethyl isocyanide derivatives in chiral synthesis (Kaiser & Balbi, 1999).
Development of Imidazole-Containing Poly(iminomethylenes)
Research has been conducted on synthesizing imidazole-containing isocyanides with different N(Im)-protecting groups. These isocyanides, including Nτ(Im)-tosyl-Nα-carbylhistamine, polymerize in the presence of nickel(II) ions, highlighting their potential in polymer chemistry (Eijk et al., 2010).
Applications in Organometallic Chemistry
In organometallic chemistry, tosylmethyl isocyanide derivatives have been studied for their reaction with nickel complexes. The study provided insights into the formation of binuclear complexes of nickel, which are significant in the field of coordination chemistry (Cámpora et al., 1992).
Role in Multicomponent Reactions
Tosylmethyl isocyanide (TosMIC) has emerged as a privileged reagent for constructing biologically relevant scaffolds. It has been extensively used in multicomponent reactions to synthesize various heterocycles and natural products, demonstrating its versatility in organic synthesis (Kaur, Wadhwa, & Sharma, 2015).
Isocyanide Insertion Chemistry
Recent advances in isocyanide insertion chemistry have demonstrated the importance of isocyanides as valuable C1 building blocks. Tosylmethyl isocyanide derivatives have been crucial in various reactions, including nucleophilic attacks and electrophilic additions, highlighting their significance in organic synthesis (Qiu, Ding, & Wu, 2013).
Safety and Hazards
The safety information for a-Tosyl-(4-bromobenzyl) isocyanide indicates that it has the signal word “Warning” and hazard statements H302-H315-H319-H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-[(4-bromophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2S/c1-11-3-9-14(10-4-11)20(18,19)15(17-2)12-5-7-13(16)8-6-12/h3-10,15H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMDZRMHSZRYRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=C(C=C2)Br)[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30378067 | |
Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
655254-61-8 | |
Record name | 1-Bromo-4-[isocyano(4-methylbenzene-1-sulfonyl)methyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30378067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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